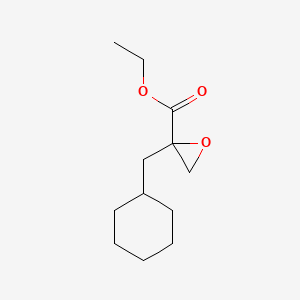![molecular formula C14H11BrSe B12564462 [(1-Bromo-2-phenylethenyl)selanyl]benzene CAS No. 165278-87-5](/img/structure/B12564462.png)
[(1-Bromo-2-phenylethenyl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Bromo-2-phenylethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of a bromine atom and a phenylethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromo-2-phenylethenyl)selanyl]benzene typically involves the reaction of 1-bromo-2-phenylethene with a selenium-containing reagent. One common method is the use of sodium selenide (Na2Se) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium species.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Bromo-2-phenylethenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1-Bromo-2-phenylethenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research into its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which [(1-Bromo-2-phenylethenyl)selanyl]benzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may also interact with cellular thiols, leading to the formation of selenenyl sulfides, which can modulate cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.
1-Bromo-2-phenylethene: Lacks the selenium atom but has a similar phenylethenyl structure.
Selenobenzene: Contains selenium but lacks the bromine and phenylethenyl groups.
Uniqueness
[(1-Bromo-2-phenylethenyl)selanyl]benzene is unique due to the combination of bromine, selenium, and phenylethenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
165278-87-5 |
|---|---|
Molekularformel |
C14H11BrSe |
Molekulargewicht |
338.11 g/mol |
IUPAC-Name |
(1-bromo-2-phenylethenyl)selanylbenzene |
InChI |
InChI=1S/C14H11BrSe/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
FMVOFJMFEOGYKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
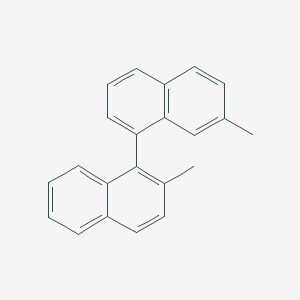
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
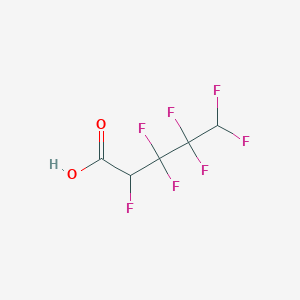
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
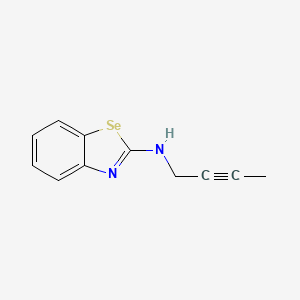
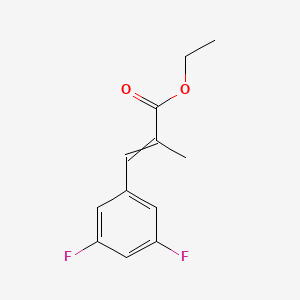
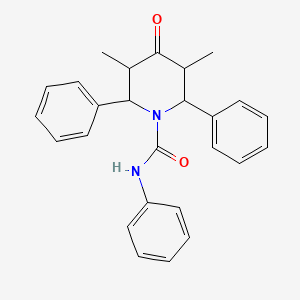
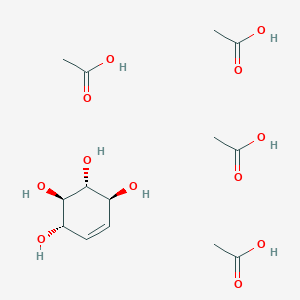
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

